N-(3-bromophenyl)-2-nitrobenzamide

Catalog No.
S6090884
CAS No.
99514-86-0
M.F
C13H9BrN2O3
M. Wt
321.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromophenyl)-2-nitrobenzamide

CAS Number

99514-86-0

Product Name

N-(3-bromophenyl)-2-nitrobenzamide

IUPAC Name

N-(3-bromophenyl)-2-nitrobenzamide

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

InChI

InChI=1S/C13H9BrN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17)

InChI Key

LBNSHSUJHXCWON-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-]

The exact mass of the compound N-(3-bromophenyl)-2-nitrobenzamide is 319.97965 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-bromophenyl)-2-nitrobenzamide is an organic compound classified as a nitrobenzamide. It features a bromine atom positioned on the phenyl ring and a nitro group attached to the benzamide moiety. The compound has the chemical formula C13H10BrN2O3C_{13}H_{10}BrN_{2}O_{3} and is known for its potential applications in medicinal chemistry and materials science due to its unique structural properties.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium or other suitable catalysts. This reaction typically yields N-(3-aminophenyl)-2-nitrobenzamide as the primary product.
  • Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
  • Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

  • From reduction, the major product is N-(3-aminophenyl)-2-nitrobenzamide.
  • From substitution, products vary based on the nucleophile, resulting in diverse derivatives.

Research indicates that N-(3-bromophenyl)-2-nitrobenzamide exhibits significant biological activity. It has been explored for its potential anticancer, anti-inflammatory, and antimicrobial properties. Its mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity through redox reactions facilitated by the nitro group and hydrophobic interactions due to the bromine atom.

The synthesis of N-(3-bromophenyl)-2-nitrobenzamide generally involves several steps:

  • Bromination: The introduction of a bromine atom into the phenyl ring is typically achieved through bromination reactions using bromine or N-bromosuccinimide (NBS).
  • Nitration: The nitro group can be introduced via electrophilic aromatic nitration, where a nitrating agent like nitric acid is used.
  • Amidation: The final step involves forming the amide bond by reacting the resulting acid with an amine under appropriate conditions.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity.

N-(3-bromophenyl)-2-nitrobenzamide has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: Due to its unique chemical properties, it can be utilized in developing advanced materials, including polymers and coatings.
  • Biological Studies: The compound can act as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

Studies have shown that N-(3-bromophenyl)-2-nitrobenzamide interacts with various biological targets, influencing enzyme activity and cellular signaling pathways. Its mechanism may involve binding to active sites of enzymes or modulating receptor activities, which could lead to alterations in cellular processes such as DNA replication or protein synthesis .

Several compounds share structural similarities with N-(3-bromophenyl)-2-nitrobenzamide. Here are some notable examples:

Compound NameKey Features
N-(4-bromophenyl)-2-nitrobenzamideBromine at para position; similar biological activity .
N-(3-chlorophenyl)-2-nitrobenzamideChlorine substituent; different reactivity profile.
N-(3-bromophenyl)-4-chloro-2-nitrobenzamideContains both bromine and chlorine; varied applications.
2-NitrobenzamideBase structure without halogen substitutions; simpler reactivity .

Uniqueness of N-(3-bromophenyl)-2-nitrobenzamide

N-(3-bromophenyl)-2-nitrobenzamide's uniqueness lies in its specific combination of a bromine atom at the meta position and a nitro group at the ortho position relative to the amide linkage. This configuration influences its reactivity and biological interactions, distinguishing it from similar compounds that may have different halogen substitutions or positions.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

319.97965 g/mol

Monoisotopic Mass

319.97965 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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